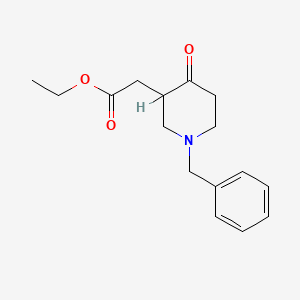

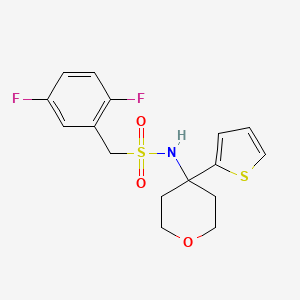

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate, or MBZCA, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. MBZCA has been the subject of numerous studies due to its unique properties, which have allowed it to be used in a variety of contexts.

Scientific Research Applications

Versatile Building Block for Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been prepared from L-serine and demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This compound's utility in the synthesis of complex peptidomimetics suggests its potential as a versatile building block for designing geometrically constrained bicyclic structures (Limbach et al., 2009).

Synthesis of Heterocyclic Systems

Utilizing Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, researchers have synthesized a range of heterocyclic systems including pyrimidinones and pyridazinones. The selective removal of the benzyloxycarbonyl group enabled the production of various 3-amino-substituted compounds, indicating its importance in synthesizing nitrogen-containing heterocycles (Toplak et al., 1999).

Carbonylative Transformations

A novel procedure for the carbonylative transformation of benzyl amines into methyl 2-arylacetates, using palladium as the catalyst, showcases the utility of related compounds in synthesizing valuable chemical intermediates under additive-free conditions. This method's applicability in creating pharmaceuticals highlights its significance in medicinal chemistry (Li et al., 2018).

Biological Sulfonium Compound Utilization

S-adenosylmethionine (SAM), as a major biological methyl donor, plays a crucial role in various metabolic reactions. The involvement of compounds like Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate in reactions catalyzed by methyltransferases underscores the importance of such chemical entities in biochemistry and pharmaceutical sciences (Fontecave et al., 2004).

Alkylation of Cyclohexylamine

Research on the alkylation of cyclohexylamine with carbohydrate epoxide leading to amino alcohols convertible into cyclohexylamino sugars demonstrates the compound's utility in synthesizing complex organic molecules. This process facilitates the creation of cyclic carbamates and aziridines, further illustrating the compound's versatility in organic synthesis (McAuliffe et al., 1997).

properties

IUPAC Name |

methyl (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOARRTTBKNDF-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)

![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)

![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)